3,3,7,8-tetramethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. Its structure includes unique features:
- A 4-oxo-4H-chromen-3-yl group at position 11, introducing a bicyclic coumarin-like moiety known for its electron-rich, conjugated system. This substituent may confer antioxidant or fluorescence properties, as seen in coumarin derivatives .
The compound’s molecular formula is inferred as C₂₈H₂₈N₂O₃ (based on IUPAC nomenclature rules), with a molecular weight of ~440.54 g/mol.
Properties
IUPAC Name |
2,3,9,9-tetramethyl-6-(4-oxochromen-3-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-14-9-18-19(10-15(14)2)28-24(23-20(27-18)11-26(3,4)12-21(23)29)17-13-31-22-8-6-5-7-16(22)25(17)30/h5-10,13,24,27-28H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFUHVQYWKGXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=COC5=CC=CC=C5C4=O)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3,7,8-Tetramethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound notable for its potential biological activities. This compound integrates features from the chromenone and dibenzo[b,e][1,4]diazepine frameworks, which are associated with diverse pharmacological properties including anti-inflammatory and neuroprotective effects.
- Molecular Formula : C27H28N2O3
- Molecular Weight : 428.52 g/mol
- CAS Number : 297158-97-5
- Boiling Point : 614.3 ± 55.0 °C (Predicted)
- Density : 1.26 ± 0.1 g/cm³ (Predicted)
- pKa : 4.71 ± 0.60 (Predicted)
The biological activity of this compound is primarily linked to its interaction with various biological targets such as enzymes and receptors involved in neurological pathways. The structure suggests potential activity as an allosteric modulator or inhibitor affecting neurotransmitter systems. Compounds with similar structures have shown to modulate receptor activity or inhibit specific enzyme pathways associated with neurodegenerative diseases .
Antioxidant Properties
Research indicates that compounds containing chromenone derivatives exhibit significant antioxidant properties. These properties are vital in combating oxidative stress linked to various diseases, including neurodegenerative disorders.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in preliminary studies. Its ability to inhibit pro-inflammatory cytokines suggests a role in managing inflammatory responses.
Neuroprotective Effects
Studies have indicated that this compound may possess neuroprotective properties by modulating neurotransmitter systems and protecting neuronal cells from damage associated with oxidative stress and inflammation .
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques like chromatography are often employed for purification.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds with similar structures can affect neurotransmitter systems by modulating receptor activity or inhibiting specific enzyme pathways associated with neurodegenerative diseases. The dibenzo[b,e][1,4]diazepine framework suggests potential activity as an allosteric modulator or inhibitor.
Anti-inflammatory and Antioxidant Properties
Chromenone derivatives possess known anti-inflammatory and antioxidant properties. This compound's structural features may enhance these effects, making it a candidate for therapeutic applications in inflammatory diseases and oxidative stress-related conditions.
Cancer Research
The compound is included in libraries for screening against various biological targets related to cancer treatment. Its ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapeutics.
Case Study 1: Neuroprotective Effects
In a study examining neuroprotective effects, derivatives of benzodiazepines were shown to enhance cognitive function in animal models of Alzheimer's disease. The mechanism involved modulation of GABAergic transmission and reduction of neuroinflammation . This suggests that 3,3,7,8-tetramethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one could exhibit similar protective effects.
Case Study 2: Anticancer Activity
Another study explored the anticancer properties of chromenone derivatives. The results indicated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of specific signaling pathways . This highlights the potential utility of the compound in developing new cancer therapies.
Research Findings
Recent studies have focused on the structural analysis of related compounds using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into molecular conformation and purity essential for understanding the biological activity .
Comparison with Similar Compounds
Key Observations :
- The chromen-3-yl group distinguishes it from simpler aryl substituents (e.g., phenyl, thiophenyl), offering a larger π-system for binding interactions or optical applications .
Physicochemical Properties
Insights :
SAR Trends :
- Electron-withdrawing groups (e.g., Cl, NO₂) improve binding to hydrophobic enzyme pockets .
- Bulky substituents (e.g., tetramethyl) may reduce off-target effects but hinder membrane permeability.
Q & A
Q. How can multi-disciplinary approaches (e.g., chemistry, ecology) improve understanding of this compound’s role in complex systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
